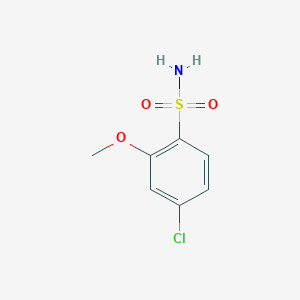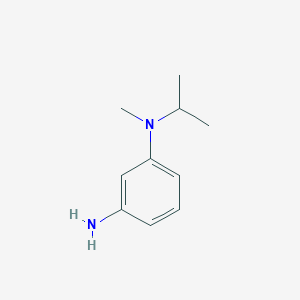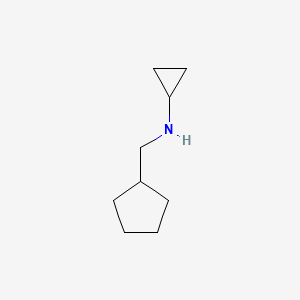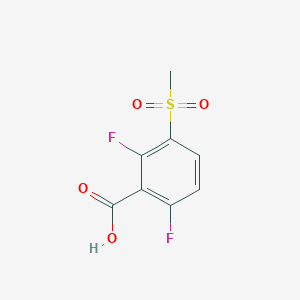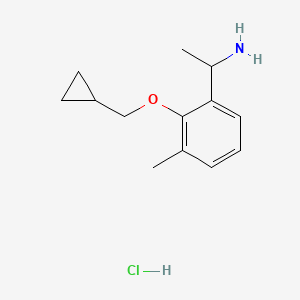
1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride
Overview
Description
1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride, also known by its chemical formula C₁₃H₂₀ClNO , is a compound with a molecular weight of 241.76 g/mol . It falls within the class of organic amines and contains a cyclopropylmethoxy group attached to a phenyl ring. The compound’s structure suggests potential pharmacological activity, making it an interesting subject for further investigation.
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the cyclopropylmethoxy group and the subsequent alkylation of the phenyl ring. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. Literature reports detail both traditional and novel methods for its preparation.
Molecular Structure Analysis
The molecular structure of 1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride consists of a central amine group (ethylamine) linked to a substituted phenyl ring. The cyclopropylmethoxy moiety contributes to its unique properties. Researchers have elucidated the compound’s structure using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling.
Chemical Reactions Analysis
1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride can participate in various chemical reactions. These include nucleophilic substitutions, acylation, and cyclization reactions. Researchers have investigated its reactivity with different electrophiles and explored its potential as a building block for more complex molecules.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : Typically a white crystalline solid.
- Solubility : Soluble in polar solvents like water and methanol.
- Melting Point : Varies depending on the crystalline form.
- Chemical Properties :
- Basicity : Exhibits basic properties due to the amine group.
- Stability : Stable under normal storage conditions.
- Hygroscopicity : May absorb moisture from the air.
Scientific Research Applications
Synthesis and Biochemical Activity
Antidepressant Activity Evaluation : A study detailed the synthesis and examination of a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including compounds structurally related to "1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride". These compounds were evaluated for their potential antidepressant activity by assessing their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters such as norepinephrine and serotonin. Some derivatives showed promising antidepressant activity in rodent models, indicating the therapeutic potential of structurally related compounds (Yardley et al., 1990).
Narcotic Antagonist Action : Research on N-substituted ethyl 3-(m- or p-hydroxyphenyl)nipecotates, which share a structural motif with the compound , aimed to understand the role of a hydroxy substituted beta-phenethylamine moiety in narcotic antagonist action. This study provided insights into the chemical structure-activity relationships that underpin the narcotic antagonist properties of these compounds (Jacoby et al., 1981).
Antiinflammatory and Analgesic Activity : A research effort synthesized a number of pyrimidine derivatives, including those structurally akin to "1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride", to evaluate their anti-inflammatory and analgesic activities. Certain compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential applications in the development of new therapeutic agents (Sondhi et al., 2009).
Enzymatic Catalysis and Material Science : Another area of application involves the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives in aqueous medium, utilizing compounds related to "1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride". This approach has implications for polymer chemistry and the development of new materials with specific properties (Pang et al., 2003).
Safety And Hazards
1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride should be handled with care. It is essential to follow safety protocols when working with any chemical compound. Common precautions include wearing appropriate protective gear, working in a well-ventilated area, and avoiding skin contact or inhalation.
Future Directions
Researchers should explore the compound’s pharmacological potential, including its activity against specific disease targets. Further studies could investigate its metabolism, toxicity, and potential therapeutic applications. Collaborative efforts between chemists, pharmacologists, and clinicians will contribute to a deeper understanding of this intriguing compound.
properties
IUPAC Name |
1-[2-(cyclopropylmethoxy)-3-methylphenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9-4-3-5-12(10(2)14)13(9)15-8-11-6-7-11;/h3-5,10-11H,6-8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHRKJSNOVYGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)N)OCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropylmethoxy-3-methylphenyl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



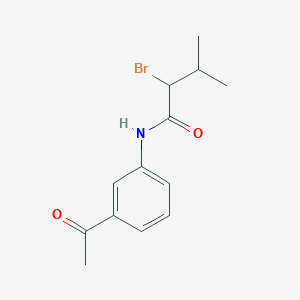

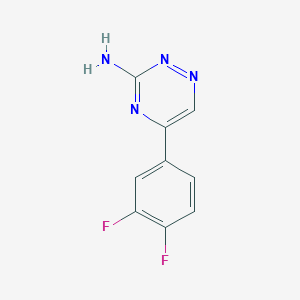
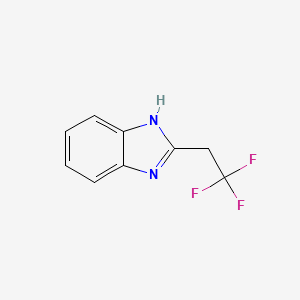
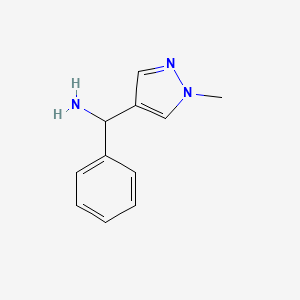
![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)
![4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid](/img/structure/B1417288.png)
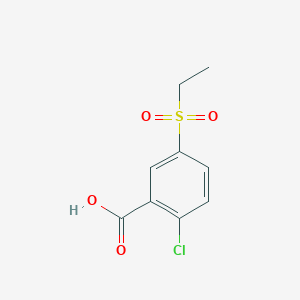
![3-[4-(Ethanesulfonyl)phenyl]propanoic acid](/img/structure/B1417290.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417295.png)
